molecular formula C15H20O2 B8602214 t-butyl 1-benzylcyclopropanecarboxylate CAS No. 108546-99-2

t-butyl 1-benzylcyclopropanecarboxylate

Cat. No.: B8602214
CAS No.: 108546-99-2
M. Wt: 232.32 g/mol
InChI Key: UHSPQEYRELDWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-butyl 1-benzylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring attached to a benzyl group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: t-butyl 1-benzylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-benzyl-cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient synthesis with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: t-butyl 1-benzylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Ni, H₂/Rh

    Substitution: SOCl₂

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Acid chlorides

Mechanism of Action

The mechanism of action of t-butyl 1-benzylcyclopropanecarboxylate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions . The benzyl group provides stability and enhances the reactivity of the compound.

Comparison with Similar Compounds

  • 1-Benzyl-cyclopropanecarboxylic acid methyl ester
  • 1-Benzyl-cyclopropanecarboxylic acid ethyl ester
  • 1-Benzyl-cyclopropanecarboxylic acid isopropyl ester

Uniqueness: t-butyl 1-benzylcyclopropanecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound compared to its methyl, ethyl, and isopropyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial.

Properties

CAS No.

108546-99-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl 1-benzylcyclopropane-1-carboxylate

InChI

InChI=1S/C15H20O2/c1-14(2,3)17-13(16)15(9-10-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

UHSPQEYRELDWRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of LDA (11 mL, 22 mmol, 2 M in THF) in THF (40 mL) under nitrogen is added drop wise at −75° C. a THF solution (10 mL) of the title A compound, cyclopropanecarboxylic acid tert-butyl ester (2.85 g, 20 mmol). The resulting mixture is stirred for 5 h at −75° C. before the addition of a THF solution (10 mL) of benzylbromide (3.8 mL, 32 mmol). The reaction mixture is allowed to reach room temperature overnight and poured into a saturated NH4Cl aqueous solution. The aqueous layer is extracted twice with EtOAc and the combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 97/3) to afford the title compound: TLC, Rf (hexane/AcOEt 95/5)=0.47; MS 249.9 [M+18].
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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